molecular formula C10H16O2 B1396497 Spiro[3.5]nonane-7-carboxylic acid CAS No. 1086399-15-6

Spiro[3.5]nonane-7-carboxylic acid

Cat. No.: B1396497
CAS No.: 1086399-15-6
M. Wt: 168.23 g/mol
InChI Key: HWXCQNVQAKNSHJ-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-7-carboxylic acid: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol . The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The carboxylic acid group can then be introduced through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Spiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-7-carboxylic acid
  • Spiro[3.4]octane-6-carboxylic acid
  • Spiro[5.5]undecane-8-carboxylic acid

Uniqueness

Spiro[3.5]nonane-7-carboxylic acid is unique due to its specific ring size and the position of the carboxylic acid group. This structure imparts distinct chemical reactivity and physical properties compared to other spirocyclic compounds .

Biological Activity

Spiro[3.5]nonane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which imparts distinctive chemical properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a spiro structure that includes a seven-membered ring fused to another cyclic system. The presence of the carboxylic acid group significantly influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Modulation : The compound can interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
  • Neuroactive Effects : Similar compounds have shown interactions with neurotransmitter receptors, indicating potential neuroactive properties that warrant further exploration .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within biological systems. The spiro structure allows for unique conformational flexibility, enabling the compound to fit into enzyme active sites or receptor binding pockets.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
Enzyme ModulationAlters metabolic pathways
AntimicrobialInhibits growth of certain pathogens
NeuroactiveInteracts with neurotransmitter receptors

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been developed, enhancing yield and purity.

Case Study: Synthesis Methods

A notable method involves the reaction of appropriate precursors under controlled conditions to yield high-purity this compound. The following table summarizes different synthetic approaches:

Synthesis MethodKey StepsYield (%)
Cyclization of precursorsFormation of spirocyclic structure75
Functional group modificationIntroduction of carboxylic acid85
Total synthesis via multi-stepComprehensive route70

Applications in Research and Industry

The unique properties of this compound make it valuable in various fields:

  • Pharmaceutical Development : Its potential as a drug candidate for treating infections or neurological disorders is under investigation.
  • Chemical Synthesis : Serves as a building block for creating more complex molecules in organic chemistry.
  • Material Science : Explored for its utility in developing specialty chemicals with tailored properties .

Q & A

Q. What are the key structural features of Spiro[3.5]nonane-7-carboxylic acid, and how do they influence its chemical reactivity?

Basic Question
this compound features a bicyclic spiro framework where two rings (a 3-membered and a 5-membered ring) share a single carbon atom. The carboxylic acid group at position 7 introduces polarity and hydrogen-bonding capability, while the spiro junction creates steric constraints that influence ring strain and conformational flexibility . These structural elements make it a versatile intermediate in organic synthesis, particularly for designing bioisosteres in drug discovery. For example, the spirocyclic core mimics rigidified cyclohexane systems, enhancing target binding specificity .

Q. What synthetic strategies are employed to optimize the yield and purity of this compound derivatives?

Advanced Question
Synthesis typically involves cyclization of precursors like ethyl (E/Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate under acidic conditions, followed by carboxylation . Critical parameters include:

  • Catalysts : Strong acids (e.g., H₂SO₄) or bases for ring closure.
  • Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature : Controlled heating (60–80°C) to avoid side reactions like decarboxylation.

Table 1 : Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (H₂SO₄)0.1–0.5 M70–85%
Reaction Time12–24 hours>90% purity
Inert AtmosphereNitrogen/ArgonPrevents oxidation

Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate enantiopure forms .

Q. How does the spirocyclic framework affect the compound’s bioactivity and interaction with biological targets?

Advanced Question
The spiro structure imposes conformational rigidity, enabling selective interactions with enzymes or receptors. For instance, 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid acts as a pipecolic acid bioisostere, mimicking its binding to GABA receptors but with improved metabolic stability . Key findings:

  • Enzyme Inhibition : The compound inhibits prolyl hydroxylases (IC₅₀ = 2.3 µM) due to its ability to chelate iron in active sites .
  • Pharmacokinetics : Enhanced blood-brain barrier penetration compared to linear analogs, attributed to reduced polarity from the spiro core .

Data Contradiction Analysis : Discrepancies in reported IC₅₀ values (e.g., 2.3 µM vs. 5.1 µM) may arise from assay conditions (pH, co-solvents) or enantiomeric purity .

Q. What methodological approaches are used to resolve stereochemical challenges in synthesizing this compound derivatives?

Advanced Question
Enantioselective synthesis remains challenging due to the spiro center’s rigidity. Strategies include:

  • Chiral Auxiliaries : Use of (S)-tert-butyl sulfinamide to direct asymmetric cyclization .
  • Catalytic Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) for reduced intermediates .
  • Crystallization-Induced Diastereomer Resolution : Separates racemic mixtures via diastereomeric salt formation .

Table 2 : Stereochemical Outcomes in Selected Routes

Methodee (%)Yield (%)
Chiral Auxiliary8565
Catalytic Hydrogenation9275
Enzymatic Resolution7850

Q. How can researchers validate the bioisosteric equivalence of this compound in drug design?

Advanced Question
Validation involves:

Structural Overlay Studies : Computational alignment (e.g., DFT calculations) to confirm spatial mimicry of parent molecules like pipecolic acid .

Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target interactions.

Metabolic Stability Tests : Microsomal assays (e.g., human liver microsomes) to assess resistance to cytochrome P450 degradation .

Example : Replacement of pipecolic acid with 7-azaspiro[3.5]nonane in a kinase inhibitor improved half-life (t₁/₂ = 8.2 h vs. 2.1 h) without compromising potency .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms spiro connectivity via coupling constants (e.g., J = 8–10 Hz for geminal protons) .
  • X-ray Crystallography : Resolves absolute stereochemistry and ring puckering .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., C₉H₁₄O₃ for the parent compound) .

Q. How do substituents on the spiro framework modulate the compound’s physicochemical properties?

Advanced Question
Substituents like tert-butoxycarbonyl (Boc) or cyano groups alter solubility, lipophilicity, and reactivity:

  • Boc Protection : Increases logP by 1.5 units, enhancing membrane permeability .
  • Cyano Groups : Introduce electron-withdrawing effects, accelerating nucleophilic substitution at adjacent carbons .

Table 3 : Substituent Effects on Properties

SubstituentlogPSolubility (mg/mL)Reactivity Trend
-COOH (parent)1.212.5High acidity
-Boc2.73.8Stable to bases
-CN1.88.2Electrophilic

Properties

IUPAC Name

spiro[3.5]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)8-2-6-10(7-3-8)4-1-5-10/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXCQNVQAKNSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704682
Record name Spiro[3.5]nonane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086399-15-6
Record name Spiro[3.5]nonane-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086399-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]nonane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Spiro[3.5]nonane-7-carboxylic acid
Spiro[3.5]nonane-7-carboxylic acid
Spiro[3.5]nonane-7-carboxylic acid
Spiro[3.5]nonane-7-carboxylic acid
Spiro[3.5]nonane-7-carboxylic acid
Spiro[3.5]nonane-7-carboxylic acid

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